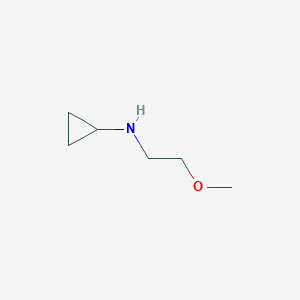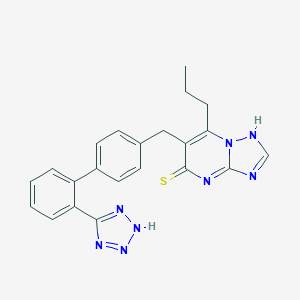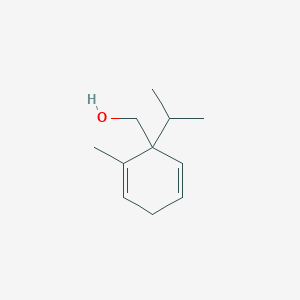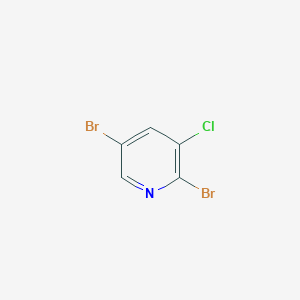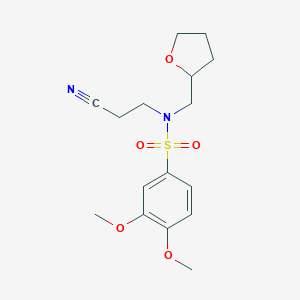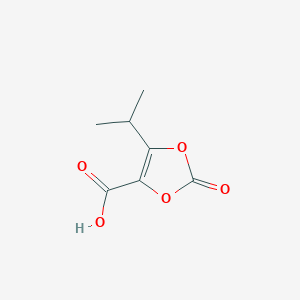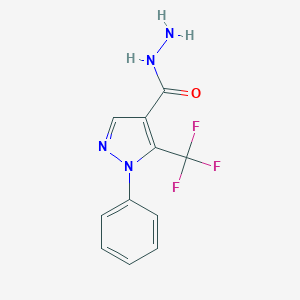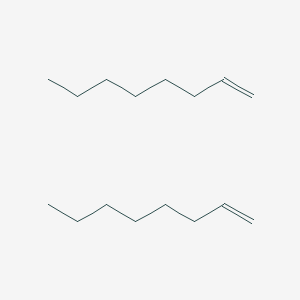
1-Octene, dimer
Übersicht
Beschreibung
1-Octene, dimer, hydrogenated is a chemical compound derived from the dimerization and subsequent hydrogenation of 1-octene. This compound is part of the broader class of hydrogenated oligomers of alpha-olefins, which are known for their applications in various industrial processes due to their unique chemical properties.
Vorbereitungsmethoden
The preparation of 1-octene, dimer, hydrogenated involves several key steps:
Dimerization of 1-Octene: This process typically involves the use of catalysts to facilitate the dimerization of 1-octene. Common catalysts include transition metal complexes, which help in the formation of the dimer by linking two 1-octene molecules.
Hydrogenation: The dimerized product is then subjected to hydrogenation. This step involves the addition of hydrogen (H₂) to the dimer in the presence of a catalyst, such as palladium or nickel, under specific conditions of temperature and pressure.
Analyse Chemischer Reaktionen
1-Octene, dimer, hydrogenated can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Although already hydrogenated, further reduction can be performed under specific conditions to achieve complete saturation if any unsaturated bonds remain.
Substitution: The hydrogenated dimer can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1-Octene, dimer, hydrogenated has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a solvent in organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1-octene, dimer, hydrogenated involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Octene, dimer, hydrogenated can be compared with other similar compounds, such as:
1-Hexene, Dimer, Hydrogenated: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
1-Decene, Dimer, Hydrogenated: With a longer carbon chain, this compound has higher molecular weight and different applications.
Linear Alpha-Olefins: These compounds, including 1-octene, are used in the production of detergents, lubricants, and plasticizers.
Eigenschaften
IUPAC Name |
oct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16/c2*1-3-5-7-8-6-4-2/h2*3H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOICMOMHUBJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C.CCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032291 | |
| Record name | 1-Octene dimer hydrogenated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18602-27-2, 173994-67-7 | |
| Record name | 1-Octene, dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018602272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octene, dimer, hydrogenated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173994677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octene, dimer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octene dimer hydrogenated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


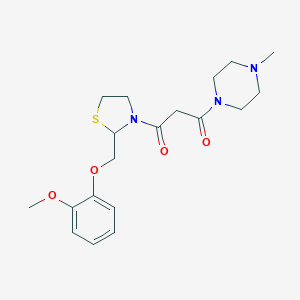
![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
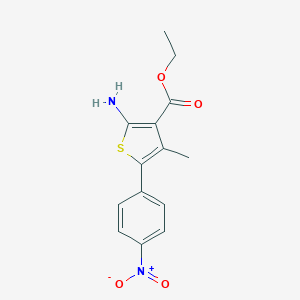
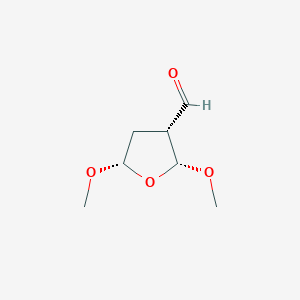

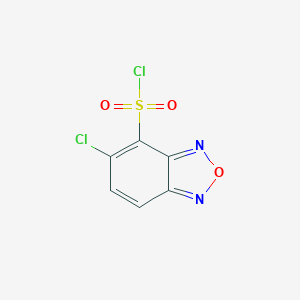
![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)
